N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea
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Overview
Description
N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorine atom, a piperazine ring, and a benzamide moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea typically involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzoyl chloride with 4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}aniline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or reaction temperatures .
Chemical Reactions Analysis
N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring and benzamide moiety play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to N-(3-fluorobenzoyl)-N'-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}thiourea include:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities and is also studied for its biological activities.
N-(3-Fluoro-4-[(methylamino)carbonyl]phenyl)-2-methylalanine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25FN4O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-fluoro-N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C26H25FN4O2S/c1-18-5-2-3-8-23(18)25(33)31-15-13-30(14-16-31)22-11-9-21(10-12-22)28-26(34)29-24(32)19-6-4-7-20(27)17-19/h2-12,17H,13-16H2,1H3,(H2,28,29,32,34) |
InChI Key |
QIEGNOFSISJRQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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